[1] Wong, C.-Q., & Chen, S. (2009). Chemical cross-linking and mass spectrometry for studying protein interactions. Proteomics, 9(16), 3599-3610. ()
-NPG also finds use in specific enzyme activity assays. Notably, it serves as a substrate for arginase, an enzyme that cleaves the amino acid arginine. By measuring the rate of 4-NPG hydrolysis by arginase, scientists can assess its activity and function, providing valuable information for studying various physiological and pathological processes involving arginine metabolism [2, 3].
[2] Mannervik, B., & Carlsson, J. (1983). A method for the determination of arginase activity. Journal of Biological Chemistry, 258(1), 6532-6536. ()
[3] Strem, J. E., Marumoto, R., Tsuru, D., & Matsumoto, I. (1977). Determination of arginase activity in human tissues. Journal of Biological Chemistry, 252(12), 4377-4380. ()
While the above represent the primary research applications of 4-NPG, its unique properties continue to be explored for other potential uses. These include its role in:
4-Nitrophenylglyoxal is an organic compound characterized by the molecular formula . It consists of a phenyl group with a nitro substituent at the para position and a glyoxal functional group. This compound is notable for its reactivity due to the presence of both the nitro and carbonyl functionalities, which can participate in various
The biological activity of 4-nitrophenylglyoxal has been explored in various contexts:
Several methods exist for synthesizing 4-nitrophenylglyoxal:
4-Nitrophenylglyoxal has several applications across different fields:
Interaction studies involving 4-nitrophenylglyoxal have primarily focused on its reactivity with biological macromolecules:
Several compounds share structural or functional similarities with 4-nitrophenylglyoxal. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Nitrophenol | Nitro group on phenol | Less reactive than glyoxals; primarily acidic. |
Phenylglyoxal | Glyoxal without nitro substituent | Lacks electron-withdrawing effects from nitro. |
Glyoxylic Acid | Simplest form of glyoxal | Does not contain aromatic systems; more reactive. |
3-Nitrophenylglyoxal | Nitro group at meta position | Different electronic properties affecting reactivity. |